molecular formula C10H12ClNS B13321784 N-(2-Chloro-3-methylphenyl)thietan-3-amine

N-(2-Chloro-3-methylphenyl)thietan-3-amine

Cat. No.: B13321784
M. Wt: 213.73 g/mol
InChI Key: ZDZWABYIMXGCGZ-UHFFFAOYSA-N
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Description

N-(2-Chloro-3-methylphenyl)thietan-3-amine: is an organic compound characterized by the presence of a thietan ring and a chloromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloro-3-methylphenyl)thietan-3-amine typically involves the reaction of 2-chloro-3-methylphenylthiourea with appropriate reagents under controlled conditions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of substituted thiourea with α-halo ketones in the presence of ethanol as a solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-Chloro-3-methylphenyl)thietan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2-Chloro-3-methylphenyl)thietan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Chloro-3-methylphenyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the thietan ring and chloromethylphenyl group can influence the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Uniqueness: N-(2-Chloro-3-methylphenyl)thietan-3-amine is unique due to its specific combination of a thietan ring and a chloromethylphenyl group, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H12ClNS

Molecular Weight

213.73 g/mol

IUPAC Name

N-(2-chloro-3-methylphenyl)thietan-3-amine

InChI

InChI=1S/C10H12ClNS/c1-7-3-2-4-9(10(7)11)12-8-5-13-6-8/h2-4,8,12H,5-6H2,1H3

InChI Key

ZDZWABYIMXGCGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC2CSC2)Cl

Origin of Product

United States

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